1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethylazide and other reagents . For example, 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol can be synthesized through a two-step reaction involving the reaction of ethylazide and phenylhydrazine.
Molecular Structure Analysis
The molecular formula of a similar compound, 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol, is C6H12N4O . Its molecular weight is 156.19 g/mol .
Chemical Reactions Analysis
Azides, such as 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol, can participate in various chemical reactions . These include one-pot domino reactions, chemoselective reactions favoring C−H and C-N bonds, and cycloaddition reactions .
Physical and Chemical Properties Analysis
A similar compound, 1-(2-Azidoethyl)-3-methoxyazetidine, is a colorless liquid with a boiling point of 110-111°C and a melting point of -23°C. It is soluble in most organic solvents, including water, ethanol, and acetone.
Scientific Research Applications
Enhancing PARP-1 Inhibitor Potency
4-Phenyl-1,2,3,6-tetrahydropyridine has been found to significantly enhance the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1) when used as a fragment in drug compounds. This enhancement is particularly notable in benzamide analogues linked to the fragment via alkyl spacers, leading to the development of highly potent PARP-1 inhibitors (Ishida et al., 2005).
Pharmacological Significance and Synthesis
Tetrahydropyridine (THP) derivatives, including 4-phenyl-1,2,3,6-tetrahydropyridine , are a part of numerous biologically active systems. These derivatives have spurred extensive research into their synthesis and pharmacological properties, offering a broad spectrum of biological activities. The wide interest in these compounds is due to their potential as drug candidates, many of which are undergoing clinical studies (Mateeva et al., 2005).
Applications in Antihypertensive and Anticancer Therapies
Compounds containing the tetrahydropyridine moiety have shown promise in a range of therapeutic areas. For instance, dihydropyrimidine derivatives have demonstrated antihypertensive properties, indicating a potential for creating new therapeutics with improved efficacy and reduced side effects (Rana et al., 2004). Additionally, a series of 1,3,4-oxadiazolyl tetrahydropyridines has been synthesized and evaluated for their anti-cancer activity, particularly against breast cancer cell lines, showcasing the versatility of these compounds in developing novel treatments (Redda & Gangapuram, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(2-azidoethyl)-4-phenyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-16-15-8-11-17-9-6-13(7-10-17)12-4-2-1-3-5-12/h1-6H,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJHDCQCMYYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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